Cas no 1785361-54-7 (3,5-Dimethyl-2-fluorobenzyl alcohol)

3,5-Dimethyl-2-fluorobenzyl alcohol is a fluorinated aromatic alcohol characterized by its methyl-substituted benzene ring and a fluorinated benzyl alcohol functional group. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both fluorine and methyl groups enhances its reactivity and selectivity in cross-coupling reactions and other transformations. Its stable yet modifiable structure makes it suitable for fine-tuning physicochemical properties in target molecules. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
3,5-Dimethyl-2-fluorobenzyl alcohol structure
1785361-54-7 structure
商品名:3,5-Dimethyl-2-fluorobenzyl alcohol
CAS番号:1785361-54-7
MF:C9H11FO
メガワット:154.181446313858
CID:5007535

3,5-Dimethyl-2-fluorobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • 3,5-Dimethyl-2-fluorobenzyl alcohol
    • インチ: 1S/C9H11FO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5H2,1-2H3
    • InChIKey: TWOUILBKZSARIC-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C)=CC(C)=CC=1CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 20.2

3,5-Dimethyl-2-fluorobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010006119-1g
3,5-Dimethyl-2-fluorobenzyl alcohol
1785361-54-7 97%
1g
1,519.80 USD 2021-07-06
Alichem
A010006119-250mg
3,5-Dimethyl-2-fluorobenzyl alcohol
1785361-54-7 97%
250mg
484.80 USD 2021-07-06
Alichem
A010006119-500mg
3,5-Dimethyl-2-fluorobenzyl alcohol
1785361-54-7 97%
500mg
798.70 USD 2021-07-06
Aaron
AR023T3X-250mg
(2-Fluoro-3,5-dimethylphenyl)methanol
1785361-54-7 95%
250mg
$500.00 2025-02-13
Aaron
AR023T3X-1g
(2-Fluoro-3,5-dimethylphenyl)methanol
1785361-54-7 95%
1g
$800.00 2025-02-13

3,5-Dimethyl-2-fluorobenzyl alcohol 関連文献

3,5-Dimethyl-2-fluorobenzyl alcoholに関する追加情報

Introduction to 3,5-Dimethyl-2-fluorobenzyl alcohol (CAS No. 1785361-54-7) and Its Emerging Applications in Chemical Biology

3,5-Dimethyl-2-fluorobenzyl alcohol, identified by the chemical compound code CAS No. 1785361-54-7, is a fluorinated aromatic alcohol that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—specifically the presence of a fluorine atom at the 2-position and two methyl groups at the 3- and 5-positions of the benzene ring—exhibits distinct physicochemical properties that make it a valuable scaffold for drug discovery and molecular design.

The fluorine substituent in 3,5-Dimethyl-2-fluorobenzyl alcohol plays a pivotal role in modulating the biological activity of molecules derived from this scaffold. Fluorine atoms are well-known for their ability to influence metabolic stability, binding affinity, and electronic properties of organic compounds. In particular, the electron-withdrawing nature of fluorine can enhance the reactivity of adjacent functional groups, making this compound a versatile building block for synthesizing more complex pharmacophores.

Recent advancements in computational chemistry and medicinal chemistry have highlighted the potential of fluorinated aromatic alcohols as intermediates in the development of novel therapeutic agents. Studies have demonstrated that compounds incorporating a fluorobenzyl moiety can exhibit improved solubility, reduced toxicity, and enhanced bioavailability compared to their non-fluorinated counterparts. These attributes are particularly relevant in the design of small-molecule drugs targeting neurological disorders, where precise modulation of molecular properties is essential for therapeutic efficacy.

The methyl groups present at the 3- and 5-positions of the benzene ring in 3,5-Dimethyl-2-fluorobenzyl alcohol further contribute to its structural diversity and functional potential. These substituents can serve as handles for further derivatization, allowing chemists to introduce additional pharmacological functionalities such as hydroxyl groups, amides, or ethers. Such modifications can fine-tune the pharmacokinetic profiles of derived compounds, making them more suitable for clinical applications.

In light of these properties, researchers have explored the utility of 3,5-Dimethyl-2-fluorobenzyl alcohol in various contexts. For instance, it has been employed as a precursor in the synthesis of fluorinated analogs of known bioactive molecules. By leveraging its structural features, scientists have been able to generate novel derivatives with improved pharmacological properties. These efforts align with broader trends in drug discovery, where structural optimization driven by computational modeling and experimental validation is key to developing next-generation therapeutics.

One particularly promising area of application for 3,5-Dimethyl-2-fluorobenzyl alcohol is in the development of enzyme inhibitors. The combination of a fluorine atom and aromatic hydroxyl group provides a favorable interaction profile with enzymatic active sites. This has led to the identification of potent inhibitors against targets such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. The ability to fine-tune binding interactions through structural modifications makes this compound an attractive candidate for further exploration.

Moreover, the growing interest in fluorinated compounds stems from their unique electronic properties, which can be exploited to enhance molecular recognition events. The fluorobenzyl alcohol scaffold has been shown to exhibit favorable interactions with both protein and nucleic acid targets due to its ability to form hydrogen bonds and engage in π-stacking interactions. These features are particularly relevant in designing molecules that require precise spatial orientation within biological macromolecules.

The synthesis of 3,5-Dimethyl-2-fluorobenzyl alcohol itself presents an interesting challenge from a synthetic chemistry perspective. Given its fluorinated nature, traditional synthetic routes may require specialized conditions to ensure regioselectivity and high yields. However, recent developments in transition-metal-catalyzed reactions have provided new opportunities for constructing complex fluorinated aromatic systems efficiently. These advances have made it feasible to access derivatives of this compound with tailored functionalities for drug discovery applications.

In conclusion,3,5-Dimethyl-2-fluorobenzyl alcohol (CAS No. 1785361-54-7) represents a promising scaffold for developing novel bioactive molecules. Its unique structural features—comprising a fluorine atom, two methyl groups, and an aromatic hydroxyl group—endow it with distinct physicochemical properties that are advantageous for medicinal chemistry applications. As research continues to uncover new therapeutic targets and challenges in drug development,3,5-Dimethyl-2-fluorobenzyl alcohol is poised to play an increasingly important role in shaping the future of chemical biology and pharmaceutical innovation.

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